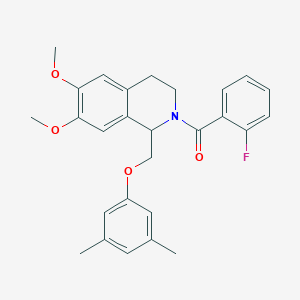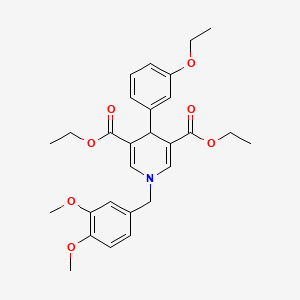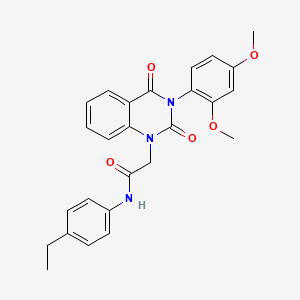![molecular formula C18H14ClFN4O B11215116 7-(2-Chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215116.png)
7-(2-Chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine, often referred to as “Compound X” , belongs to the class of heterocyclic compounds. Its chemical structure consists of a triazolopyrimidine core with substituents at specific positions. Let’s break it down:
Triazolopyrimidine Core: The central scaffold of this compound contains a triazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of Compound X. Here are two common approaches:
-
Heterocyclization Method
- Starting material: 2-amino-4-chloro-6-fluorophenol
- Reaction: Cyclization with 3-methoxybenzaldehyde in the presence of an acid catalyst (e.g., sulfuric acid)
- Conditions: Reflux in a suitable solvent (e.g., ethanol)
- Yield: Moderate to good yields of Compound X
-
Click Chemistry Approach
- Starting material: Appropriate alkyne and azide derivatives
- Reaction: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
- Conditions: Mild reaction conditions, typically at room temperature
- Advantages: High regioselectivity and compatibility with various functional groups
Industrial Production:
Industrial-scale production of Compound X involves optimization of the synthetic route, purification, and scalability. Companies often employ cost-effective and environmentally friendly methods.
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction of the triazole or pyrimidine moiety may yield different derivatives.
Substitution: Substituents on the phenyl rings can be modified via electrophilic or nucleophilic substitution reactions.
Common reagents include:
Oxidizing agents: Sodium dichromate, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, aryl halides
Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activities (e.g., antitumor, antimicrobial).
Chemical Biology: Used as a probe to study specific cellular pathways.
Materials Science: Employed in the design of functional materials (e.g., sensors, catalysts).
Mechanism of Action
The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific molecular targets (e.g., enzymes, receptors) and modulates cellular processes. Further investigations are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its triazolopyrimidine core and unique substituents. Similar compounds include:
Compound Y: Shares the triazolopyrimidine scaffold but lacks the chloro and methoxy substituents.
Compound Z: Contains a similar core but with different functional groups.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C18H14ClFN4O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14ClFN4O/c1-25-12-5-2-4-11(8-12)15-9-16(24-18(23-15)21-10-22-24)17-13(19)6-3-7-14(17)20/h2-10,16H,1H3,(H,21,22,23) |
InChI Key |
RVGHPPGXGODBCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B11215042.png)
![N-(3-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215052.png)
![2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B11215060.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B11215079.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215089.png)
![(2Z)-6-chloro-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11215092.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B11215101.png)
![ethyl 4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11215108.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11215124.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11215127.png)
![N~8~-(3,5-dimethylphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11215132.png)
